molecular formula C7H4IN B1276784 1-Iodo-2-isocyanobenzene CAS No. 183209-25-8

1-Iodo-2-isocyanobenzene

Cat. No. B1276784
M. Wt: 229.02 g/mol
InChI Key: LRVUESGQPSOZCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted imide and amide derivatives from isocyanates, which are structurally related to 1-Iodo-2-isocyanobenzene, has been reported using a nickel-catalyzed coupling reaction. This reaction involves o-iodobenzoates and haloarenes, suggesting that similar nickel-catalyzed methodologies could potentially be applied to the synthesis of derivatives of 1-Iodo-2-isocyanobenzene .

Molecular Structure Analysis

While the molecular structure of 1-Iodo-2-isocyanobenzene is not directly analyzed in the provided papers, the structure of sterically crowded 1,4-diiodobenzene and its hypervalent iodine compounds has been examined. These studies on related compounds indicate that the presence of iodine can significantly influence the reactivity and the possibility of forming hypervalent iodine species .

Chemical Reactions Analysis

The papers discuss various reactions involving iodobenzene and related compounds. For instance, iodobenzene has been used to catalyze the synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes via a cascade C-O/C-C bond formation . Additionally, iodocyclization reactions of alkynyl benzylic alcohols have been performed to yield iodo-substituted isochromenes and dihydroisobenzofurans . These reactions highlight the versatility of iodine in promoting cyclization and functionalization reactions, which could be relevant to the chemistry of 1-Iodo-2-isocyanobenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Iodo-2-isocyanobenzene are not directly reported in the provided papers. However, the reactivity of iodobenzene in oxidative cyclization reactions and the synthesis of hypervalent iodine compounds from diiodobenzene suggest that 1-Iodo-2-isocyanobenzene may also form hypervalent iodine species under certain conditions and could exhibit interesting reactivity patterns due to the presence of both the iodo and isocyanate functional groups.

Scientific Research Applications

Synthesis and Catalysis

1-Iodo-2-isocyanobenzene and related iodoarenes are used as substrates in catalysis. For instance, they are involved in palladium-catalyzed aminocarbonylation reactions with N, O-dimethylhydroxylamine to produce Weinreb amides under high-pressure conditions, yielding pure products in a chemoselective reaction (Takács, Petz, & Kollár, 2010). Similarly, the aminocarbonylation of iodobenzene and iodoalkenes, including 1-iodo-cyclohexene and 1′-iodostyrene, in the presence of N-nucleophiles containing pyridyl moieties, has been systematically investigated (Gergely, Farkas, Takács, Petz, & Kollár, 2014).

Crystal Structure and Interactions

Studies on 1-iodo-2-isocyanobenzene derivatives explore their crystal packing and intermolecular interactions. For example, the crystal packing of 1-iodo-3-nitrobenzene is formed by planar molecules linked by I...I and NO2...NO2 interactions (Merz, 2003). In another study, the structure of 1-iodo-3,5-dinitrobenzene was examined, revealing significant interactions in the crystal structure (Kobayashi, Kitagawa, Yamada, Yamanaka, Suematsu, Sei, & Yamaguchi, 2007).

Nanotechnology and Materials Science

In nanotechnology, 1-iodo-2-isocyanobenzene derivatives have been used for constructing nanowires. For instance, 1-iodo-4-nitrobenzene molecules were used to construct nanowires on graphite surfaces at room temperature, demonstrating potential applications in material science (Jiang, Wang, & Deng, 2007).

Nonlinear Optical Applications

Research in nonlinear optical applications has been conducted using 1-iodo-3-nitrobenzene, a derivative of 1-iodo-2-isocyanobenzene. Studies on the growth and characterization of 1-iodo-3-nitrobenzene crystals have been done, suggesting potential capability in nonlinear optical applications (Vijaya Kumar, Srinivasan, Dinagaran, & Balaji, 2016).

properties

IUPAC Name

1-iodo-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN/c1-9-7-5-3-2-4-6(7)8/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVUESGQPSOZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-isocyanobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Bagheri, S Mohammadsaeed… - …, 2022 - Wiley Online Library
… The synthesis of structure 41 is accessible by the use of 2-iodobenzoic acid 39 and 1-iodo-2-isocyanobenzene 40 in the Ugi reaction. The presence of two 2-iodophenylene groups in …
SA Salami, M Manyeruke, X Siwe-Noundou… - International Journal of …, 2022 - mdpi.com
… Prepared from 1-iodo-2-isocyanobenzene (0.23 g, 1 mMol), benzaldehyde (0.11 mL, 1 mMol), and benzoic acid (0.122 g, 1 mMol) according to the general procedure. Purification: …
Number of citations: 5 www.mdpi.com
A Salcedo, L Neuville, J Zhu - The Journal of Organic Chemistry, 2008 - ACS Publications
… 2-Iodobenzoic acid (277.8 mg, 1.12 mmol) was added followed by 1-iodo-2-isocyanobenzene (258.8 mg, 1.13 mmol). After being stirred at room temperature for 8 h, the reaction mixture …
Number of citations: 84 pubs.acs.org

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